![molecular formula C14H16N2O B7510581 N-(2-methyl-1H-indol-5-yl)cyclobutanecarboxamide](/img/structure/B7510581.png)
N-(2-methyl-1H-indol-5-yl)cyclobutanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methyl-1H-indol-5-yl)cyclobutanecarboxamide, also known as MI-2, is a synthetic compound that has gained significant attention in the field of cancer research due to its potential as a therapeutic agent. MI-2 is a small molecule inhibitor that targets the MDM2-p53 protein-protein interaction, which is a critical pathway in cancer development and progression.
Mecanismo De Acción
The mechanism of action of N-(2-methyl-1H-indol-5-yl)cyclobutanecarboxamide involves the inhibition of the MDM2-p53 protein-protein interaction, which is critical for the regulation of the tumor suppressor protein p53. By inhibiting this interaction, N-(2-methyl-1H-indol-5-yl)cyclobutanecarboxamide stabilizes p53 levels and activates its downstream signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2-methyl-1H-indol-5-yl)cyclobutanecarboxamide has been shown to have several biochemical and physiological effects on cancer cells. It induces cell cycle arrest by upregulating the expression of p21, a cyclin-dependent kinase inhibitor, and downregulating the expression of cyclin D1, a cell cycle regulator. N-(2-methyl-1H-indol-5-yl)cyclobutanecarboxamide also induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway through the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins such as Bcl-2.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(2-methyl-1H-indol-5-yl)cyclobutanecarboxamide is its specificity towards the MDM2-p53 protein-protein interaction, which makes it a potent and selective inhibitor. However, N-(2-methyl-1H-indol-5-yl)cyclobutanecarboxamide has some limitations in lab experiments, such as its low solubility in aqueous solutions, which can affect its bioavailability and efficacy. N-(2-methyl-1H-indol-5-yl)cyclobutanecarboxamide also has a relatively short half-life, which limits its duration of action in vivo.
Direcciones Futuras
There are several future directions for the research and development of N-(2-methyl-1H-indol-5-yl)cyclobutanecarboxamide as an anticancer agent. One direction is to optimize its pharmacokinetic properties to improve its bioavailability and efficacy in vivo. Another direction is to explore its potential as a combination therapy with other cancer treatments such as immunotherapy and targeted therapy. Additionally, the role of N-(2-methyl-1H-indol-5-yl)cyclobutanecarboxamide in other diseases such as neurodegenerative disorders and viral infections can also be investigated. Overall, N-(2-methyl-1H-indol-5-yl)cyclobutanecarboxamide has shown promising results in preclinical and clinical studies and has the potential to be a valuable therapeutic agent in the fight against cancer.
Métodos De Síntesis
N-(2-methyl-1H-indol-5-yl)cyclobutanecarboxamide can be synthesized using a multi-step process that involves the reaction of 2-methyl-1H-indole with cyclobutanecarboxylic acid, followed by a series of chemical transformations. The final product is obtained through purification and characterization using various analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Aplicaciones Científicas De Investigación
N-(2-methyl-1H-indol-5-yl)cyclobutanecarboxamide has been extensively studied in preclinical and clinical settings for its potential as an anticancer agent. It has shown promising results in inhibiting the growth of various types of cancer cells, including breast, lung, and colon cancer. N-(2-methyl-1H-indol-5-yl)cyclobutanecarboxamide has also been shown to enhance the efficacy of other cancer treatments such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
N-(2-methyl-1H-indol-5-yl)cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-9-7-11-8-12(5-6-13(11)15-9)16-14(17)10-3-2-4-10/h5-8,10,15H,2-4H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJNVTCKTRKGOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)NC(=O)C3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-1H-indol-5-yl)cyclobutanecarboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.